Methyl icosa-11,14,17-trienoate

Catalog No.
S630604
CAS No.
55682-88-7
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl icosa-11,14,17-trienoate

CAS Number

55682-88-7

Product Name

Methyl icosa-11,14,17-trienoate

IUPAC Name

methyl (11E,14E,17E)-icosa-11,14,17-trienoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+

InChI Key

XQAVRBUXEPJVRC-JSIPCRQOSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC
  • Origin: Sources of MIT are not definitively established, but it has been identified as a metabolite in the fruit of the olive tree (Olea europaea).
  • Significance: The biological function of MIT remains unknown. However, research on other FAMEs suggests potential roles in plant defense mechanisms, signaling pathways, and fat storage [].

Molecular Structure Analysis

  • Key features: MIT has a long hydrocarbon chain with a terminal methyl ester group (CH3COO). The presence of three double bonds introduces unsaturation and creates potential sites for chemical reactions.
  • Notable aspects: The specific configuration of the double bonds (cis/trans) can influence the molecule's shape and properties. However, information on the specific configuration of MIT's double bonds is unavailable in current literature.

Chemical Reactions Analysis

  • Ester hydrolysis: MIT could be broken down into its constituent parts (methanol and eicosatrienoic acid) by enzymes or under acidic/basic conditions.

Physical And Chemical Properties Analysis

  • Melting point: Likely in the low to mid-range for fatty acids (around 30-50°C).
  • Boiling point: High boiling point due to the long hydrocarbon chain (estimated above 300°C).
  • Solubility: Slightly soluble in water due to the charged ester group, but more soluble in organic solvents like chloroform or methanol.

Currently, there is no scientific research available on the mechanism of action of MIT.

Information on the safety hazards of MIT is limited. However, similar FAMEs are generally considered non-toxic but may be flammable due to the hydrocarbon chain [].

Future Research Directions

  • Elucidate the biological function of MIT in olive trees and other potential sources.
  • Investigate the specific configuration of the double bonds and its impact on properties.
  • Explore potential applications of MIT in various fields based on its chemical characteristics.

Potential as a Biomarker:

Methyl icosa-11,14,17-trienoate (also known as methyl 11,14,17-eicosatrienoate) belongs to a class of fatty acids called eicosatrienoic acids (ETAs). Research suggests that it might serve as a potential biomarker for certain health conditions. Studies have shown altered levels of ETAs, including methyl icosa-11,14,17-trienoate, in individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Additionally, research is ongoing to explore its potential as a biomarker for cancers like prostate cancer and cardiovascular diseases [, ].

Investigation in Cellular Processes:

Scientific research is investigating the role of methyl icosa-11,14,17-trienoate in various cellular processes. Studies suggest its involvement in inflammation, cell signaling, and immune function []. Additionally, research is exploring its potential impact on neuroplasticity, which is the brain's ability to adapt and form new connections [].

XLogP3

7.3

UNII

64353K1U22

Other CAS

207615-39-2

Wikipedia

Cis-11,14,17-eicosatrienoic acid methyl ester

Dates

Modify: 2023-08-15

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